molecular formula C11H16O4 B14627375 2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde CAS No. 58866-25-4

2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde

Cat. No.: B14627375
CAS No.: 58866-25-4
M. Wt: 212.24 g/mol
InChI Key: XHLYTKIPWFQESR-AOOOYVTPSA-N
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Description

2,2’-[(7R,8S)-1,4-Dioxaspiro[44]nonane-7,8-diyl]diacetaldehyde is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the spirocyclic acetal. Subsequent oxidation of the acetal yields the desired diacetaldehyde compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major products are the corresponding carboxylic acids.

    Reduction: The major products are the corresponding primary alcohols.

    Substitution: The major products depend on the nucleophile used but generally result in substituted spirocyclic compounds.

Scientific Research Applications

2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • 1,4-Dioxaspiro[4.4]nonane

Uniqueness

2,2’-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde is unique due to its specific spirocyclic structure and the presence of two aldehyde groups. This combination of features makes it particularly versatile for various chemical reactions and applications.

Properties

CAS No.

58866-25-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(7S,8R)-8-(2-oxoethyl)-1,4-dioxaspiro[4.4]nonan-7-yl]acetaldehyde

InChI

InChI=1S/C11H16O4/c12-3-1-9-7-11(14-5-6-15-11)8-10(9)2-4-13/h3-4,9-10H,1-2,5-8H2/t9-,10+

InChI Key

XHLYTKIPWFQESR-AOOOYVTPSA-N

Isomeric SMILES

C1COC2(O1)C[C@@H]([C@@H](C2)CC=O)CC=O

Canonical SMILES

C1COC2(O1)CC(C(C2)CC=O)CC=O

Origin of Product

United States

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